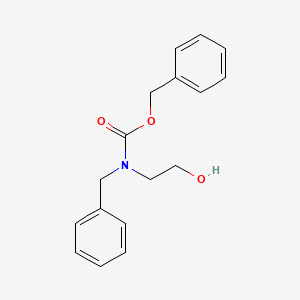

benzyl N-benzyl-N-(2-hydroxyethyl)carbamate

Description

Overview of Carbamate (B1207046) Functionality in Contemporary Chemical Architectures

The carbamate group, characterized by its unique amide-ester hybrid structure, is a cornerstone in modern organic chemistry and medicinal chemistry. acs.orgnih.gov This functional group is a key structural element in numerous therapeutic agents, agrochemicals, and polymers like polyurethanes. nih.govnih.govwikipedia.org The stability of the carbamate linkage is a significant attribute, stemming from the resonance between the amide and carboxyl moieties, which delocalizes the nitrogen's lone pair of electrons. acs.orgnih.gov This resonance confers a degree of conformational rigidity and chemical stability that is generally greater than that of esters but more susceptible to hydrolysis than amides. acs.org

In contemporary chemical synthesis, carbamates are extensively used as protecting groups for amines, most notably in peptide synthesis. acs.orgnih.gov The benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups are canonical examples, prized for their reliable introduction and selective removal under specific, non-destructive conditions. Beyond protection, the carbamate functionality serves as a stable peptide bond surrogate, or isostere, in drug design. nih.gov Replacing a native amide bond with a carbamate can enhance a molecule's resistance to enzymatic degradation by peptidases and improve its ability to permeate cell membranes, thereby improving pharmacokinetic properties. acs.org The ability of the carbamate group to participate in hydrogen bonding further allows it to engage in crucial intermolecular interactions with biological targets. nih.gov

Significance of N,N-Disubstituted Carbamates with Terminal Hydroxyl Groups

The specific substitution pattern on the carbamate's nitrogen atom significantly influences its chemical properties and synthetic utility. While monosubstituted carbamates contain an N-H bond capable of acting as a hydrogen bond donor, N,N-disubstituted carbamates lack this feature. This modification is crucial in contexts where N-H acidity or hydrogen bonding would interfere with reaction conditions or molecular interactions. The hydrolysis mechanism also differs; upon basic hydrolysis, monosubstituted carbamates can form an isocyanate anion intermediate, whereas disubstituted carbamates proceed through a carbonate anion intermediate. nih.gov

The incorporation of a terminal hydroxyl group, such as in a hydroxyethyl (B10761427) side chain, introduces a valuable point for further synthetic elaboration. mdpi.comresearchgate.net This hydroxyl moiety acts as a versatile chemical handle, enabling a wide range of subsequent reactions. It can be readily transformed into other functional groups through oxidation, or it can serve as a nucleophile for etherification or esterification reactions. prepchem.com This allows for the covalent attachment of the carbamate-containing molecule to other substrates, the introduction of reporter tags, or the construction of more complex molecular architectures. This combination of an N,N-disubstituted carbamate for stability and control, coupled with a terminal hydroxyl group for synthetic diversification, creates a powerful building block for constructing complex target molecules. prepchem.comresearchgate.net

Contextualization of Benzyl (B1604629) N-Benzyl-N-(2-hydroxyethyl)carbamate within Modern Synthetic Chemistry Research

Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate is a specific example of the N,N-disubstituted carbamates discussed previously. Its structure integrates several key functional elements that position it as a potentially valuable intermediate in multi-step organic synthesis.

The core of the molecule is the carbamate group, with the nitrogen atom being disubstituted. One substituent is a benzyl group (C₆H₅CH₂–), and the other is a 2-hydroxyethyl group (–CH₂CH₂OH). The carbamate's oxygen is connected to another benzyl group, forming a benzyloxycarbonyl (Cbz) moiety. uni.lu This specific arrangement—a Cbz group, an N-benzyl group, and an N-hydroxyethyl group—makes the molecule a multifunctional synthetic building block. The Cbz group is a well-established protecting group for the nitrogen, which can be removed under hydrogenolysis conditions. The N-benzyl group can also function as a protecting group, removable under similar conditions, or it may be an integral part of a final target structure. The terminal hydroxyl group provides a reactive site for further functionalization, as detailed in the previous section. uni.lubiosynth.com

While specific research detailing the widespread application of this compound is not extensively documented in mainstream literature, its structure suggests its utility as a custom-designed intermediate for accessing complex amines after deprotection or for building larger molecules via reaction at the hydroxyl group.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO₃ uni.lu |

| Molecular Weight | 285.34 g/mol nih.gov |

| Monoisotopic Mass | 285.1365 Da uni.lu |

| IUPAC Name | This compound uni.lu |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ethyl carbamate |

| Ammonium (B1175870) carbamate |

| Calcium carbamate |

| Calcium carbonate |

| Benzyl carbamate |

| Benzyl chloroformate |

| 2-Aminoethanol |

| Phenyl chloroformate |

| N,N-bis(2-hydroxyethyl)benzyl amine |

| Bis(2-hydroxyethyl)amine |

| Benzyl chloride |

| N,N-dibenzyl-N-(2-hydroxyethyl)amine |

| N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine |

| N-benzylmorpholine |

| Thionyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-11-18(13-15-7-3-1-4-8-15)17(20)21-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFMUAGSZGKFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120005-03-0 | |

| Record name | benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl N Benzyl N 2 Hydroxyethyl Carbamate and Analogous Structural Motifs

Direct Synthesis Approaches to Carbamate (B1207046) Formation

Direct methods for the synthesis of carbamates involve the formation of the carbamate linkage in a single key step from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of amides and related carbonyl compounds. This methodology can be adapted for the synthesis of carbamates, although it is more commonly employed for amide bond formation. The reaction typically involves the coupling of an organic halide, carbon monoxide, and an amine in the presence of a palladium catalyst.

For the synthesis of a molecule like benzyl (B1604629) N-benzyl-N-(2-hydroxyethyl)carbamate, a plausible aminocarbonylation approach would involve the reaction of benzyl chloride, carbon monoxide, and N-benzylethanolamine. A significant challenge in the aminocarbonylation of benzylic halides is the competing background alkylation reaction. However, careful optimization of reaction conditions, including the choice of solvent, base, and ligand, can mitigate this side reaction. organic-chemistry.org

Research by Richardson and colleagues on the aminocarbonylation of benzyl chloride derivatives with various primary and secondary amines has shown that using a catalyst system composed of a palladium precursor and a suitable phosphine (B1218219) ligand, such as DPEPhos, under mild conditions (e.g., 70°C, 50 psi CO) can lead to high yields of the corresponding 2-arylacetamides. organic-chemistry.org While this research focuses on amide synthesis, the principles can be extended to carbamate formation by modifying the reaction partners.

Utilizing Phosgene (B1210022) Equivalents for Carbamate Construction

Given the high toxicity of phosgene gas, the use of safer, solid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) has become standard practice in modern organic synthesis. guidechem.com These reagents can be used to generate an isocyanate or a chloroformate intermediate in situ, which then reacts with an alcohol or an amine to form the desired carbamate.

In a typical procedure for the synthesis of an N,N-disubstituted carbamate, triphosgene is reacted with a secondary amine in the presence of a base, such as triethylamine (B128534). This reaction generates a carbamoyl (B1232498) chloride or an isocyanate intermediate, which can then be trapped with an alcohol. For the synthesis of benzyl N-benzyl-N-(2-hydroxyethyl)carbamate, N-benzylethanolamine would be reacted with triphosgene, followed by the addition of benzyl alcohol. Alternatively, the reaction of N-benzylethanolamine with benzyl chloroformate (itself prepared from benzyl alcohol and a phosgene equivalent) would also yield the target compound. The reactions are generally carried out under mild conditions and often provide the products in high yields. guidechem.com

Carbon Dioxide Fixation Strategies in N,N-Disubstituted Carbamate Synthesis

The utilization of carbon dioxide (CO2) as a C1 building block is a highly attractive and environmentally benign approach to carbamate synthesis. organic-chemistry.org This method avoids the use of toxic phosgene and its derivatives. A common strategy involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide.

This reaction is typically facilitated by a base, such as cesium carbonate, and a catalyst, like tetrabutylammonium (B224687) iodide (TBAI), under mild conditions. organic-chemistry.org The proposed mechanism involves the initial reaction of the amine with CO2 to form a carbamate salt, which is then alkylated by the alkyl halide to furnish the final carbamate product. For the synthesis of this compound, this would entail the reaction of N-benzylethanolamine with CO2, followed by alkylation with benzyl bromide. This methodology has been shown to be effective for a wide range of aliphatic and aromatic amines and various alkyl halides, proceeding with high chemoselectivity and without significant side reactions like N-alkylation of the starting amine. organic-chemistry.orgacs.org

Indirect Synthesis Pathways Involving Rearrangements

Indirect methods for carbamate synthesis often rely on classic name reactions that proceed through an isocyanate intermediate. This intermediate is then trapped with an alcohol to yield the carbamate. These multi-step sequences offer a high degree of flexibility and are particularly useful for accessing complex molecular architectures.

Hofmann Rearrangement Derivatives in Hydroxyethyl (B10761427) Carbamate Synthesis

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one less carbon atom. wikipedia.org The reaction proceeds through an isocyanate intermediate, which is typically hydrolyzed to the amine. However, by performing the reaction in the presence of an alcohol, the isocyanate can be trapped to form a stable carbamate. wikipedia.orgorganic-chemistry.org

To synthesize a hydroxyethyl carbamate derivative via this route, one would start with an amide containing a hydroxyethyl group. For an analogue of the target compound, a potential precursor would be a primary amide with a benzyl group and a hydroxyethyl group attached to the nitrogen atom of a different part of the molecule that would become the migrating group. The amide is treated with a reagent like N-bromoacetamide (NBA) in the presence of a base such as lithium hydroxide (B78521) or lithium methoxide. organic-chemistry.org The resulting N-bromoamide undergoes rearrangement to the isocyanate, which is then trapped by an alcohol. If the hydroxyethyl group is part of the migrating fragment, it would need to be protected during the reaction. The versatility of this method allows for the synthesis of a wide array of carbamates, including those with benzyl protection. organic-chemistry.org

Curtius Rearrangement Applications to Benzyl-Substituted Carbamates

The Curtius rearrangement is another powerful transformation that proceeds through an isocyanate intermediate. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgbeilstein-journals.org The isocyanate can then be reacted with an alcohol to form a carbamate. nih.gov

This method is particularly well-suited for the synthesis of benzyl-substituted carbamates, often referred to as Cbz-protected amines. The synthesis typically begins with a carboxylic acid, which is converted to an acyl azide. A common and convenient method for this conversion is the use of diphenylphosphoryl azide (DPPA). nih.gov The subsequent rearrangement of the acyl azide in the presence of benzyl alcohol directly yields the benzyl carbamate. beilstein-journals.orgnih.gov The Curtius rearrangement is known for its broad functional group tolerance and proceeds with retention of configuration at the migrating center, making it a valuable tool in the synthesis of complex molecules. nih.gov A continuous flow process coupling the Curtius rearrangement with enzymatic purification has been developed, highlighting the industrial applicability of this reaction for producing valuable Cbz-carbamate products. beilstein-journals.org

Strategic Incorporation of Benzyl and 2-Hydroxyethyl Moieties

The introduction of both a benzyl and a 2-hydroxyethyl group onto a carbamate nitrogen atom can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired efficiency of the synthesis. A common precursor for such syntheses is N-benzyl-2-aminoethanol, which already contains two of the required structural elements.

One plausible and direct approach involves the acylation of N-benzyl-2-aminoethanol with benzyl chloroformate. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, leads to the formation of the desired carbamate bond. Common bases for this transformation include sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine. guidechem.com The reaction is generally performed in an aqueous solution or a biphasic system at controlled temperatures, often at or below room temperature, to manage the reactivity of the benzyl chloroformate. guidechem.com

Alternatively, a stepwise approach can be employed, starting with a simpler carbamate precursor. For instance, a primary carbamate such as benzyl carbamate can undergo sequential N-alkylation. wikipedia.org The first step would involve the introduction of one of the substituents, for example, the benzyl group, via reaction with a benzyl halide. Subsequent alkylation with a protected 2-hydroxyethyl group, such as 2-bromoethanol, would then complete the N,N-disubstituted framework.

Alkylation and acylation reactions are fundamental to the synthesis of N-substituted carbamates. In the context of preparing this compound, these strategies can be applied to various precursors.

Alkylation Strategies: A common method for N-alkylation involves the reaction of a carbamate with an alkyl halide in the presence of a base. For instance, a precursor like benzyl N-(2-hydroxyethyl)carbamate could be N-benzylated using benzyl bromide. This reaction typically requires a base to deprotonate the carbamate nitrogen, rendering it nucleophilic.

A patent for the preparation of N,N-bis(2-hydroxyethyl)benzylamine highlights a related alkylation reaction where bis(2-hydroxyethyl)amine is reacted with benzyl chloride. google.com The use of sodium carbonate as a base was found to be crucial in preventing the formation of byproducts such as N,N-dibenzyl-N-(2-hydroxyethyl)amine. google.com This suggests that careful selection of the base and reaction conditions is critical to control the extent of alkylation.

Acylation Strategies: Acylation of a secondary amine with a chloroformate is a direct and widely used method for carbamate synthesis. In the case of this compound, the secondary amine precursor, N-benzyl-N-(2-hydroxyethyl)amine, can be acylated with benzyl chloroformate. guidechem.com This reaction is typically performed in the presence of a base to scavenge the HCl generated. The choice of solvent and base is important to ensure high yields and minimize side reactions. A general procedure for the Cbz protection of amines involves reacting the amine with benzyl chloroformate in the presence of aqueous sodium hydroxide. commonorganicchemistry.com

A study on the synthesis of ethyl benzyl carbamates utilized the reaction of benzylamine (B48309) derivatives with ethyl chloroformate in acetone (B3395972) with anhydrous potassium carbonate as the base at low temperatures. scirp.org This highlights the versatility of chloroformates in reacting with various amines to form carbamates under basic conditions.

| Strategy | Precursor 1 | Precursor 2 | Key Reagents | Product |

| Acylation | N-Benzyl-N-(2-hydroxyethyl)amine | Benzyl chloroformate | Base (e.g., NaOH, Na2CO3) | This compound |

| Stepwise Alkylation | Benzyl N-(2-hydroxyethyl)carbamate | Benzyl halide | Base | This compound |

The synthesis of asymmetrically substituted N,N-disubstituted carbamates like this compound necessitates chemo- and regioselective control. When starting from a precursor with multiple reactive sites, it is crucial to direct the reaction to the desired position.

For example, in the stepwise alkylation of a primary carbamate, the first alkylation occurs on the nitrogen atom. The resulting secondary carbamate can then be subjected to a second, different alkylation. The challenge lies in preventing over-alkylation or reaction at other functional groups within the molecule.

In the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the carbamate nitrogen is already part of a heterocyclic system, which influences its reactivity. mdpi.com The subsequent modification of the side chain demonstrates how functionalization can be directed to other parts of the molecule while the carbamate group remains intact. mdpi.com

Catalytic Systems in the Synthesis of N-Benzyl-N-(2-hydroxyethyl)carbamate Derivatives

Catalysis plays a significant role in modern organic synthesis, offering pathways to more efficient and selective reactions. Both transition metal catalysis and organocatalysis have been employed in the synthesis of carbamates and their derivatives, providing milder reaction conditions and enabling stereoselective transformations.

While the direct synthesis of this compound via transition metal catalysis is not extensively documented, related transformations highlight the potential of this approach. Transition metal catalysts are often used to facilitate the coupling of amines with sources of the carbamoyl moiety.

For instance, palladium-catalyzed reactions are widely used for the formation of C-N bonds and could be adapted for carbamate synthesis. Although not a direct example, the deprotection of Cbz groups using palladium on charcoal is a common transformation in peptide synthesis, demonstrating the interaction of palladium with this type of carbamate. wikipedia.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the formation of chiral carbamates. Chiral organocatalysts can be employed to control the stereochemistry of reactions involving carbamate precursors. While the target molecule, this compound, is achiral, the principles of organocatalysis are relevant for the synthesis of chiral derivatives. For example, chiral catalysts can be used in the enantioselective addition of nucleophiles to imines, which can be precursors to chiral amines and subsequently chiral carbamates.

Biocatalysis: Biocatalysis offers a green and highly selective alternative for chemical transformations. Enzymes can be used to synthesize carbamates under mild conditions. For example, lipases have been shown to catalyze the formation of carbamates. A study demonstrated the use of immobilized Candida antarctica lipase (B570770) B (CALB) for the synthesis of various Cbz-carbamate products in a continuous flow process. orgsyn.org This biocatalytic approach allows for high yields and purity under environmentally friendly conditions. orgsyn.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |

| Organocatalysis | Chiral Phosphoric Acids, Thioureas | Asymmetric C-N bond formation | High enantioselectivity, metal-free |

| Biocatalysis | Immobilized Lipases (e.g., CALB) | Carbamate synthesis | Mild reaction conditions, high selectivity, green chemistry |

Reactivity and Transformational Chemistry of Benzyl N Benzyl N 2 Hydroxyethyl Carbamate

Reactions at the Carbamate (B1207046) Linkage

The carbamate group in benzyl (B1604629) N-benzyl-N-(2-hydroxyethyl)carbamate, specifically a benzyloxycarbonyl (Cbz or Z) group attached to a secondary amine, is a well-studied functionality in organic synthesis, often employed as a protecting group for amines.

The removal of the benzyloxycarbonyl group to release the free secondary amine, N-benzyl-ethanolamine, is a key transformation. This decarbamoylation can be achieved under various conditions, with selectivity being crucial to avoid unwanted reactions at the hydroxyl group. The most common and effective method for Cbz-group cleavage is catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the benzyl-oxygen bond of the carbamate, releasing the unprotected amine, toluene (B28343), and carbon dioxide.

Reaction: Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate + H₂ (in presence of Pd/C) → N-benzylethanolamine + Toluene + CO₂

While highly effective, care must be taken as prolonged reaction times or more active catalysts could potentially lead to the debenzylation of the N-benzyl group as well.

Alternative Cleavage Methods: Although hydrogenolysis is standard, other reagents can effect the cleavage of carbamates, which could potentially be applied to the title compound. organic-chemistry.org These methods can be useful if other functional groups in a more complex molecule are sensitive to hydrogenation.

| Method | Reagents | Description |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | A nucleophilic protocol that can deprotect Cbz-protected amines under non-reductive conditions. organic-chemistry.org |

| Amine-Based Cleavage | Diethylenetriamine | Effective for the direct cleavage of unactivated carbamates without additional catalysts. organic-chemistry.org |

| Fluoride-Based Cleavage | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF | A mild method for the removal of certain carbamates. organic-chemistry.org |

This table is generated based on general methods for carbamate cleavage and may be applicable to this compound.

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from the nitrogen atom of this compound to another nucleophile, such as a different amine or an alcohol. This class of reaction is less common than direct cleavage and typically requires specific catalytic or reaction conditions to proceed. Detailed studies or established protocols for the transcarbamoylation of this compound are not prominent in the scientific literature. Conceptually, such a reaction would involve the activation of the carbamate carbonyl, followed by attack from an external nucleophile, leading to the formation of a new carbamate.

The presence of a hydroxyl group two carbons away from the carbamate nitrogen allows for the possibility of intramolecular cyclization. Such a reaction would lead to the formation of a five-membered heterocyclic ring, specifically a substituted oxazolidin-2-one. This intramolecular reaction typically requires activation of the hydroxyl group to convert it into a better leaving group or activation of the carbamate itself.

A plausible pathway involves an intramolecular nucleophilic attack of the hydroxyl oxygen onto the carbamate carbonyl carbon. This process, however, is not spontaneous and usually requires basic or acidic conditions to facilitate the reaction. For instance, under basic conditions, the deprotonated hydroxyl group could attack the carbonyl, leading to the elimination of the benzyloxy group and the formation of 4-benzyl-1,3-oxazolidin-2-one.

While direct cyclization of the title compound is not specifically documented, a related transformation highlights the potential for interaction between these functional groups. In one study, the treatment of 3-benzyloxazolidin-2-one with a strong base led to a dimer, N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. mdpi.com This product forms from the ring-opening of one oxazolidinone molecule by the anion of another, demonstrating the chemical potential inherent in the N-benzyl-N-(2-hydroxyethyl)amine structural motif. mdpi.com

Transformations of the 2-Hydroxyethyl Moiety

The primary alcohol of the 2-hydroxyethyl group is a versatile handle for further molecular elaboration through a variety of chemical transformations.

The hydroxyl group can be readily converted into ethers or esters, which can alter the molecule's physical properties or serve as a precursor for subsequent reactions.

Etherification: The formation of an ether from the primary alcohol can be accomplished under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. Benzyl ethers are common protecting groups and can be formed using benzyl bromide. organic-chemistry.org Other methods for forming benzyl ethers include using 2-benzyloxy-1-methylpyridinium triflate under neutral conditions or reacting the alcohol with another alcohol in the presence of a zeolite catalyst. beilstein-journals.orggoogle.com

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. These reactions are typically catalyzed by acid or carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct.

| Reaction Type | Reagents | Expected Product |

| Etherification (Methyl) | 1. NaH2. CH₃I | Benzyl N-benzyl-N-(2-methoxyethyl)carbamate |

| Etherification (Benzyl) | 1. NaH2. Benzyl Bromide (BnBr) | Benzyl N-benzyl-N-(2-(benzyloxy)ethyl)carbamate |

| Esterification (Acetyl) | Acetic anhydride, Pyridine | Benzyl N-benzyl-N-(2-acetoxyethyl)carbamate |

| Esterification (Benzoyl) | Benzoyl chloride, Triethylamine | Benzyl N-benzyl-N-(2-(benzoyloxy)ethyl)carbamate |

This table presents plausible derivatization reactions of the hydroxyl group in this compound.

The primary alcohol of the hydroxyethyl (B10761427) chain can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The choice of oxidant determines the final product. Reduction of the hydroxyl group itself is not a typical transformation, but its conversion to a leaving group followed by reduction is possible.

Oxidation:

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin periodinane oxidations. The product would be benzyl N-benzyl-N-(2-oxoethyl)carbamate.

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst (e.g., TEMPO) can be used. This would yield (benzyl(benzyloxycarbonyl)amino)acetic acid.

| Transformation | Reagents | Expected Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Benzyl N-benzyl-N-(2-oxoethyl)carbamate |

| Oxidation to Aldehyde | Dess-Martin Periodinane | Benzyl N-benzyl-N-(2-oxoethyl)carbamate |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | (Benzyl(benzyloxycarbonyl)amino)acetic acid |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | (Benzyl(benzyloxycarbonyl)amino)acetic acid |

This table outlines potential oxidation reactions of the hydroxyethyl moiety in this compound.

Intramolecular Reactions Facilitated by the Hydroxyl Group

The presence of a terminal hydroxyl group in this compound introduces a key reactive site for intramolecular transformations. The most significant of these is the intramolecular cyclization to form a five-membered heterocyclic ring system. This reaction is a well-established route for the synthesis of oxazolidin-2-ones from N-substituted-2-hydroxyethylcarbamate precursors. organic-chemistry.orgnih.gov

The process involves a nucleophilic attack by the oxygen atom of the hydroxyl group on the electrophilic carbonyl carbon of the carbamate moiety. This intramolecular transesterification results in the formation of a stable 3-benzyl-oxazolidin-2-one ring and the elimination of benzyl alcohol as a byproduct. The reaction is typically promoted under basic conditions, which serve to deprotonate the hydroxyl group, thereby increasing its nucleophilicity and facilitating the ring-closing step. Thermal conditions can also be employed to drive the cyclization.

While specific kinetic data for this compound is not extensively documented, the general transformation for related N-(2-hydroxyethyl)carbamates is efficient. The reaction pathway is illustrated below:

General Scheme for Intramolecular Cyclization:

Step 1: Base-catalyzed deprotonation of the hydroxyl group.

Step 2: Intramolecular nucleophilic attack of the resulting alkoxide on the carbamate carbonyl carbon.

Step 3: Elimination of the benzyloxy leaving group to yield the final products.

This cyclization is a critical reaction, as oxazolidinones are valuable structural motifs in medicinal chemistry, often serving as chiral auxiliaries or core components of pharmacologically active compounds. arkat-usa.org

Table 1: Conditions for Synthesis of Oxazolidinones from Hydroxyethyl Carbamates

| Precursor Type | Reagents and Conditions | Product | Reference |

| N-Aryl-2-hydroxyethylcarbamate | LiOH, Room Temperature | N-Aryl-oxazolidinone | arkat-usa.org |

| Amino alcohol carbamates | Cu-catalysis, mild conditions | N-Aryl oxazolidinones | organic-chemistry.org |

| Urea and ethanolamine | Microwave irradiation, nitromethane | Oxazolidin-2-one | nih.gov |

Reactions of the N-Benzyl and Benzyl Ester Groups

The benzyl groups attached to the nitrogen atom (N-Benzyl) and the carbamate oxygen (benzyl ester) are defining features of the molecule's reactivity. These groups are susceptible to a range of transformations, including cleavage under reductive conditions, modification of their aromatic rings, and complex anionic rearrangements.

Hydrogenolytic Cleavage of Benzyl Ethers and N-Benzyl Amines

Both the N-benzyl and the O-benzyl (as part of the benzyl carbamate) groups are widely used as protecting groups in organic synthesis due to their stability under various conditions and their susceptibility to facile removal by catalytic hydrogenolysis. tandfonline.com This process involves the cleavage of C-O and C-N bonds at the benzylic position using a metal catalyst and a hydrogen source.

The most common method employs gaseous hydrogen (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). tandfonline.com The reaction proceeds under mild temperatures and pressures to afford the deprotected amine, along with toluene and carbon dioxide as byproducts.

Catalytic transfer hydrogenolysis offers a safer and often more convenient alternative to using flammable hydrogen gas. thieme-connect.com In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate, hydrazine, or tetrahydroxydiboron, transfers hydrogen to the substrate in the presence of the palladium catalyst. thieme-connect.comresearchgate.net Studies have shown that mixed catalyst systems, for instance, a combination of Pd/C and Pd(OH)₂/C, can exhibit enhanced efficiency compared to either catalyst alone. tandfonline.com The addition of acidic co-catalysts like niobic acid-on-carbon has also been shown to facilitate the deprotection of N-benzyl groups by mitigating catalyst poisoning by the amine product. nih.gov

Complete hydrogenolysis of this compound would lead to the formation of ethanolamine.

Table 2: Catalytic Systems for Hydrogenolytic Debenzylation

| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Reference(s) |

| Pd/C | H₂ | N-Benzyl, O-Benzyl | Standard, widely used method. | tandfonline.comnih.gov |

| Pd(OH)₂/C | H₂ | N-Benzyl, O-Benzyl | Generally more active and less prone to cause hydrogenolysis of other functional groups. | tandfonline.com |

| Pd/C + Pd(OH)₂/C | H₂ | N-Benzyl ethers and amines | Combination provides a more efficient catalyst than either alone. | tandfonline.com |

| ARP-Pd (Amphiphilic Resin-Supported Pd) | B₂(OH)₄ | N-Benzyl, O-Benzyl | Allows reaction in water under mild conditions; catalyst is reusable. | researchgate.net |

| Pd/C | Ammonium Formate / Hydrazine | N-Benzyl amines | Effective transfer hydrogenolysis; avoids use of H₂ gas. | thieme-connect.com |

| Pd/C + Nb₂O₅/C | H₂ | N-Benzyl amines | Acidic co-catalyst facilitates deprotection and prevents catalyst poisoning. | nih.gov |

Reactions Modifying the Aromatic Rings

The two phenyl rings within the this compound structure are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The substitution pattern is dictated by the electronic nature of the substituent attached to the ring.

Ring of the Benzyl Ester Group: The –CH₂–O–C(=O)– substituent is weakly deactivating and ortho-, para-directing due to the electron-withdrawing nature of the adjacent carbonyl group being insulated by the methylene (B1212753) bridge.

Ring of the N-Benzyl Group: The –CH₂–N(R)– substituent is activating and ortho-, para-directing. However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or Friedel-Crafts reactions), the nitrogen atom is readily protonated. The resulting ammonium group (–CH₂–N⁺HR–) is a powerful deactivating and meta-directing group.

Therefore, the outcome of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation would be highly dependent on the specific reaction conditions, particularly the acidity of the medium, which controls the protonation state of the nitrogen atom.

Anionic Rearrangements Involving Benzylic Centers

The benzylic protons on both the N-benzyl and benzyl ester groups are acidic enough to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a resonance-stabilized carbanion. These benzylic anions can undergo subsequent intramolecular rearrangements, most notably the researchgate.netmdpi.com-Wittig rearrangement. mdpi.comchegg.com

In a potential researchgate.netmdpi.com-Wittig rearrangement of this compound, deprotonation at one of the benzylic carbons would be the initiating step.

Deprotonation of the N-Benzyl Group: Formation of an anion on the N-benzyl carbon could, in principle, lead to a rearrangement involving migration of a group from the adjacent nitrogen atom.

Deprotonation of the O-Benzyl Group: Formation of an anion on the benzyl ester's benzylic carbon could initiate a migration of the adjacent oxygen-linked substituent to the carbanionic center. This is a classic pathway for the rearrangement of benzyl ethers to corresponding alcohols. mdpi.comacs.org

The reaction requires strictly anhydrous conditions and strongly basic reagents. The intermediate carbanion is highly reactive, and the rearrangement typically proceeds rapidly, even at low temperatures. The feasibility and outcome of such a rearrangement on this specific substrate would depend on the relative acidity of the two benzylic positions and the stability of the potential transition states. Competition between rearrangement pathways and other reactions, such as direct cyclization, can also occur. nih.gov

Advanced Applications and Role in Contemporary Chemical Research

Benzyl (B1604629) N-Benzyl-N-(2-hydroxyethyl)carbamate as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive and protected functional groups makes benzyl N-benzyl-N-(2-hydroxyethyl)carbamate a versatile building block for constructing more complex molecular architectures. mdpi.com Its utility stems from the ability to selectively unmask or modify its different components, allowing for sequential and controlled synthetic operations. The core structure contains a protected amine and a reactive hydroxyl group, which are key features for its role as a synthetic intermediate. researchgate.net

The compound serves as a masked precursor to N-benzylethanolamine. The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines that can be selectively removed under specific conditions, typically catalytic hydrogenation. This deprotection would liberate the secondary amine, yielding N-benzyl-N-(2-hydroxyethyl)amine, a polyfunctional derivative containing both a secondary amine and a primary alcohol. These types of molecules are valuable in their own right as ligands or intermediates in pharmaceutical synthesis. The use of benzyl carbamates as a method for the controlled release of amines is a fundamental strategy in organic synthesis. researchgate.net

The presence of both a nucleophilic hydroxyl group and a protected amine within the same molecule opens pathways for the synthesis of various heterocyclic compounds. researchgate.net The hydroxyethyl (B10761427) side chain provides a reactive "handle" that can be used for further chemical modifications, such as nucleophilic substitution or cyclization reactions. mdpi.comresearchgate.net For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular cyclization, following the deprotection of the amine, could lead to the formation of substituted piperazine (B1678402) or morpholine (B109124) rings, which are common scaffolds in medicinal chemistry. The synthesis of heterocyclic compounds is a fundamental area of research, spanning from drug discovery to materials science. researchgate.net

Contributions to Polymer Chemistry and Material Science

While specific, widespread applications in polymer science are not extensively documented in dedicated studies, the functional groups present in this compound suggest a potential role in the design and synthesis of specialized polymers. Its structure is well-suited for incorporation into polymer backbones or as a modifying agent.

The primary hydroxyl (-OH) group is the key feature that allows this molecule to participate in polyurethane synthesis. Polyurethanes are formed through the reaction of diisocyanates with polyols. This compound can act as a monofunctional alcohol, serving as a chain terminator to control the molecular weight of the polymer. Alternatively, if used with diols and diisocyanates, it can be incorporated at the chain ends, introducing its specific chemical characteristics to the polymer surface.

Table 1: Functional Groups and Their Potential Roles in Polyurethane Synthesis

| Functional Group | Chemical Structure | Potential Role in Polymerization |

| Hydroxyl | -OH | Reacts with isocyanate (-NCO) groups to form urethane (B1682113) linkages; can act as a chain initiator or terminator. |

| Carbamate (B1207046) (Cbz) | -N-C(=O)O-CH₂-Ph | Generally stable during polymerization; its presence adds polarity and potential for hydrogen bonding in the final polymer. |

| N-Benzyl | -N-CH₂-Ph | Acts as a bulky side group, potentially increasing the rigidity and modifying the thermal properties of the polymer. |

The incorporation of this compound into a polymer structure can impart specific properties. The two bulky benzyl groups would likely increase the polymer's glass transition temperature (Tg) by restricting chain mobility. Furthermore, the carbamate and benzyl groups can be subjected to post-polymerization modification. For example, the removal of the benzyl groups via hydrogenolysis could expose amine functionalities along the polymer chain, which could then be used for grafting other molecules or for altering the polymer's solubility and surface properties.

Applications in Protecting Group Strategies for Multifunctional Compounds

Protecting groups are crucial in the synthesis of complex molecules, as they temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.com this compound is an embodiment of this strategy, containing two distinct types of protecting groups for the same nitrogen atom.

The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group for amines. researchgate.net It is stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenolysis, a method that typically does not affect other functional groups like the primary alcohol. jocpr.com This allows for the selective deprotection of the amine when required. researchgate.net The N-benzyl group can also function as a protecting group, often removed under similar hydrogenolytic conditions. The presence of both allows for a robust protection of the secondary amine functionality during multi-step synthetic sequences. This dual-protection scheme is particularly useful when other parts of a molecule, such as the hydroxyl group, are being chemically transformed.

Table 2: Protecting Group Features of this compound

| Protecting Group | Protected Functionality | Common Deprotection Method | Selectivity Notes |

| Benzyloxycarbonyl (Cbz) | Secondary Amine | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to many other protecting groups; allows for selective amine liberation. researchgate.netjocpr.com |

| N-Benzyl | Secondary Amine | Catalytic Hydrogenation (H₂, Pd/C) | Often removed under the same conditions as Cbz, providing robust protection. |

Orthogonal Protecting Group Considerations in Synthetic Sequences

The concept of orthogonal protection is fundamental to the synthesis of complex molecules, such as peptides and natural products, which often possess multiple reactive functional groups. mdpi.comresearchgate.net An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, enabling sequential and site-specific modifications. masterorganicchemistry.com The benzyloxycarbonyl (Cbz) group, a key feature of this compound, is a classic and widely used protecting group for amines, particularly in peptide synthesis. nbinno.com

The utility of the Cbz group in orthogonal strategies stems from its distinct cleavage conditions. Typically, the Cbz group is removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strong acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com This allows it to be used in conjunction with other protecting groups that are stable to these conditions but labile to others.

A common pairing in synthetic chemistry is the use of a benzyl-based protecting group, like Cbz, with a tert-butyloxycarbonyl (Boc) group. While both are acid-labile, their removal requires different acid strengths, rendering them "practically" orthogonal. peptide.com The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), whereas the Cbz group requires much stronger acids for cleavage. peptide.com This differential lability allows for the selective removal of a Boc group while the Cbz group on a molecule like this compound remains intact.

This orthogonality is crucial in multi-step synthetic sequences where precise control over the reactivity of different amine groups is necessary. For instance, in the synthesis of a complex molecule with multiple nitrogen atoms, one can be protected with a Cbz group and another with a Boc group. The Boc group can be removed to allow for a specific chemical transformation at that site, and subsequently, the Cbz group can be cleaved to enable a different reaction at the other nitrogen atom.

| Protecting Group | Typical Cleavage Conditions | Orthogonal to Cbz? |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C; Strong Acid | - |

| tert-Butyloxycarbonyl (Boc) | Moderate Acid (e.g., TFA) | Yes (Practically) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |

This table illustrates the compatibility of the Cbz group with other common amine protecting groups, highlighting its role in enabling complex and elegant synthetic strategies.

Strategic Application in Chemoselective Transformations

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. The structure of this compound, containing both a protected amine (the carbamate) and a free hydroxyl group, makes it an interesting substrate for chemoselective reactions. The carbamate functionality is generally stable and unreactive under a variety of conditions, which allows for selective transformations to be carried out on the hydroxyl group.

For example, the primary alcohol of this compound can undergo a range of selective reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification, without affecting the Cbz-protected amine. This is particularly valuable when the synthetic strategy requires modification of the hydroxyethyl side chain before the deprotection and subsequent reaction of the amine.

| Reaction Type | Reagent/Conditions | Reactive Site | Unreactive Site |

| Oxidation | PCC, CH₂Cl₂ | Hydroxyl | Carbamate |

| Esterification | Ac₂O, Pyridine (B92270) | Hydroxyl | Carbamate |

| Etherification | NaH, R-X | Hydroxyl | Carbamate |

Computational and Mechanistic Investigations of Benzyl N Benzyl N 2 Hydroxyethyl Carbamate

Quantum Chemical Calculations on Molecular Structure and Conformationscirp.orgresearchgate.netscielo.br

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of benzyl (B1604629) N-benzyl-N-(2-hydroxyethyl)carbamate. These computational methods, including Hartree-Fock (HF) and Density Functional Theory (DFT), provide a foundational understanding of the molecule's preferred conformations and intrinsic bonding characteristics. scirp.orgresearchgate.net

Conformational Analysis of the Carbamate (B1207046) and Hydroxyethyl (B10761427) Rotamersscirp.orgscielo.br

The structural flexibility of benzyl N-benzyl-N-(2-hydroxyethyl)carbamate is primarily dictated by the rotation around several key single bonds. The most significant of these are the C-N bond of the carbamate group and the C-C and C-O bonds of the hydroxyethyl side chain. The rotation around the amide C-N bond in tertiary amides and carbamates is known to be hindered, often leading to the existence of distinct cis and trans rotamers (also referred to as E/Z isomers), which can be observed in solution. scielo.br

ω (O=C-N-CH₂): Defines the carbamate planarity and the cis/trans relationship of the substituents on the nitrogen atom.

τ₁ (N-CH₂-CH₂-O): Describes the conformation of the hydroxyethyl chain (e.g., gauche or anti).

τ₂ (CH₂-CH₂-O-H): Dictates the orientation of the terminal hydroxyl proton.

DFT calculations on analogous systems, performed at various levels of theory, can establish the energy landscape of these rotations and identify the most stable, low-energy conformers. scielo.br The interplay between steric hindrance from the bulky benzyl groups and potential intramolecular hydrogen bonding involving the hydroxyl group would significantly influence the relative stability of these rotamers.

Table 1: Potential Rotational Isomers in this compound This table is a representation of expected conformational features based on studies of similar molecules. Specific energetic data for the title compound requires dedicated computational analysis.

| Rotational Bond | Dihedral Angle | Description | Expected Relative Stability |

|---|---|---|---|

| O=C-N-CH₂ (Amide) | ~0° or ~180° | Defines cis/trans rotamers due to hindered rotation. | The energy barrier between rotamers is significant, potentially allowing for the observation of both isomers in solution. |

| N-CH₂-CH₂-O | ~±60° (gauche), 180° (anti) | Determines the spatial arrangement of the hydroxyethyl backbone. | The anti conformer is often favored to minimize steric clash, but gauche conformations can be stabilized by intramolecular hydrogen bonding. |

Electronic Structure and Bonding Analysisscirp.org

The electronic properties of this compound are shaped by its constituent functional groups. The carbamate moiety features a planar nitrogen atom due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance effect imparts partial double-bond character to the C-N bond and influences the charge distribution across the molecule.

Quantum chemical calculations provide detailed information on bond lengths, bond angles, and atomic charges. scirp.org Studies on similar benzyl carbamates using methods like HF/6-31+G(d) and DFT (B3LYP) have been compared against experimental X-ray diffraction data to validate the accuracy of the theoretical models. scirp.org For instance, the HF method has been shown to predict bond lengths and angles with good accuracy for related structures. scirp.org

Key findings from such analyses include:

Bond Lengths: The C=O bond of the carbamate is typically around 1.22 Å, while the C-N bond is shorter (around 1.36 Å) than a typical C-N single bond, confirming its partial double-bond character. The C-O ester bond is around 1.35 Å. scirp.org

Molecular Volume: This descriptor, calculated from the electronic density, provides a measure of the molecular contact surface and is correlated with steric interactions. scirp.org

Table 2: Comparison of Theoretical vs. Experimental Bond Parameters for a Model Carbamate Structure (Based on data for ethyl 4-chlorobenzylcarbamate as a proxy from literature scirp.org)

| Parameter | Bond/Angle | Theoretical (HF/6-31+G(d)) | Experimental (X-Ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.20 | 1.22 |

| Bond Length (Å) | C-N (Amide) | 1.36 | 1.33 |

| Bond Length (Å) | C-O (Ester) | 1.35 | 1.34 |

| Bond Angle (°) | O=C-N | 126.1 | 125.8 |

| Bond Angle (°) | O=C-O | 124.5 | 124.9 |

Theoretical Studies on Reaction Mechanismsmdpi.comnih.govfigshare.comresearchgate.net

Computational modeling is a powerful tool for investigating the potential reaction pathways involving this compound, from its synthesis to subsequent transformations like cyclization.

Computational Modeling of Carbamate Formation Pathwaysmdpi.comnih.gov

The formation of N,N-disubstituted carbamates typically involves the reaction of a secondary amine with a chloroformate or a related carbonyl derivative. For this compound, a plausible synthetic route is the reaction between N-benzyl-2-aminoethanol and benzyl chloroformate.

Theoretical studies on similar carbamate syntheses, such as the Pd-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, demonstrate that such reactions can have significant activation barriers, necessitating a catalyst. mdpi.com DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. A catalyzed pathway might involve: mdpi.com

Reactant Coordination: The amine and/or the chloroformate coordinate to the catalyst center.

Activation: The catalyst facilitates the nucleophilic attack of the amine nitrogen onto the chloroformate carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Product Release: The final carbamate product is released, and the catalyst is regenerated.

Computational results can elucidate the role of the catalyst in stabilizing intermediates and lowering the energy of the transition states, thus confirming the energetic feasibility of the proposed reaction pathway. mdpi.com Alternative, non-catalyzed pathways can also be modeled to demonstrate their higher activation energies.

Investigation of Intramolecular Cyclization Mechanismsfigshare.comresearchgate.net

The structure of this compound contains functionalities that could participate in intramolecular cyclization under specific conditions, particularly in strong acids like triflic acid. figshare.comresearchgate.net A plausible mechanism involves an intramolecular electrophilic aromatic substitution, where one of the benzyl rings is attacked by an electrophile generated from the hydroxyethyl chain.

Theoretical studies can model this process:

Protonation: The hydroxyl group is protonated by the strong acid, forming a good leaving group (H₂O).

Electrophile Generation: Loss of water generates a primary carbocation on the ethyl chain. While primary carbocations are unstable, in a strong acid medium, a concerted or near-concerted process is likely. Alternatively, the carbamate carbonyl oxygen could be protonated, activating the entire group.

Electrophilic Attack: The generated electrophilic center is attacked by the π-electrons of one of the proximal benzyl rings. This step is the intramolecular Friedel-Crafts type reaction. Computational models can determine the activation energy for attack at the ortho, meta, and para positions, predicting the regioselectivity of the cyclization.

Rearomatization: A proton is lost from the attacked aromatic ring, restoring its aromaticity and yielding the final cyclized product, likely a tetrahydroisoquinoline derivative.

Studies on the cyclization of similar 1-benzyl-substituted nitrogen heterocycles in triflic acid have confirmed the viability of such pathways, where the benzyl ring acts as an internal nucleophile. figshare.comresearchgate.net

Advanced Spectroscopic Analysis and Interpretations of Reaction Productsmdpi.comrsc.orgmdpi.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the structure of this compound and any products derived from it.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

A strong absorption band for the carbamate C=O stretching vibration is expected in the region of 1690-1710 cm⁻¹. rsc.org

A broad band corresponding to the O-H stretching of the alcohol group would appear around 3400 cm⁻¹.

Multiple bands for C-O and C-N stretching would be present in the fingerprint region (1000-1350 cm⁻¹). rsc.org

Absorptions characteristic of the aromatic rings (C-H and C=C stretching) would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. The presence of conformational isomers (rotamers) can lead to complexity in the spectra, such as the broadening or duplication of signals, as the different conformers would be in slow exchange on the NMR timescale. mdpi.com

¹H NMR: Distinct signals would be expected for the protons of the two non-equivalent benzyl groups (aromatic and benzylic CH₂), the two methylene (B1212753) groups of the hydroxyethyl chain (-N-CH₂-CH₂-O-), and the hydroxyl proton. The benzylic protons would likely appear as singlets around 4.5-5.2 ppm, while the ethyl protons would be triplets around 3.5-4.0 ppm.

¹³C NMR: The spectrum would show a characteristic signal for the carbamate carbonyl carbon around 155-157 ppm. mdpi.com Signals for the benzylic carbons would be around 67 ppm, with the ethyl carbons appearing further upfield. mdpi.com The aromatic carbons would resonate in the typical 127-136 ppm region. mdpi.com

In the case of a cyclization reaction product, the NMR spectra would change dramatically. For example, the formation of a tetrahydroisoquinoline ring would result in the loss of symmetry in the attacked benzyl group, leading to more complex aromatic signals and a shift in the signals of the methylene protons that become part of the new ring system.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Position/Range | Notes |

|---|---|---|---|

| IR | C=O Stretch (Carbamate) | 1690-1710 cm⁻¹ | Strong, characteristic absorption. rsc.org |

| IR | O-H Stretch (Alcohol) | ~3400 cm⁻¹ (broad) | Indicates the presence of the hydroxyl group. |

| ¹H NMR | Aromatic Protons | 7.2-7.4 ppm | Signals for two benzyl groups. |

| ¹H NMR | Benzylic Protons (-O-CH₂-Ph) | ~5.1 ppm | Likely a singlet. |

| ¹H NMR | Benzylic Protons (-N-CH₂-Ph) | ~4.5 ppm | Likely a singlet. |

| ¹H NMR | Methylene Protons (-N-CH₂- and -CH₂-O-) | 3.5-4.0 ppm | Likely two distinct triplets. |

| ¹³C NMR | Carbonyl Carbon (C=O) | 155-157 ppm | Diagnostic for the carbamate group. mdpi.com |

| ¹³C NMR | Aromatic Quaternary Carbons | 135-137 ppm | Point of attachment for the benzyl groups. mdpi.com |

| ¹³C NMR | Aromatic CH Carbons | 127-129 ppm | Multiple signals expected. mdpi.com |

Utilization of NMR and Mass Spectrometry for Structural Elucidation

No experimental data is publicly available.

Vibrational Spectroscopy for Functional Group Characterization

No experimental data is publicly available.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Carbamate (B1207046) Architectures

Traditional methods for carbamate synthesis often rely on hazardous reagents such as phosgene (B1210022) and its derivatives. nih.govresearchgate.net The principles of green chemistry are driving a paradigm shift towards more environmentally benign alternatives. A significant future direction for the synthesis of benzyl (B1604629) N-benzyl-N-(2-hydroxyethyl)carbamate involves the development of sustainable protocols that minimize waste and avoid toxic chemicals.

One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 source. rsc.org CO₂ is an abundant, non-toxic, and renewable feedstock. Research has demonstrated the feasibility of synthesizing carbamates from CO₂, amines, and alcohols. rsc.orgnih.gov This approach could be directly applied to produce benzyl N-benzyl-N-(2-hydroxyethyl)carbamate by reacting N-benzyl-2-(benzylamino)ethan-1-ol with CO₂. Another innovative strategy involves the direct transformation of Boc-protected amines into carbamates, which circumvents the need for metal catalysts and hazardous reagents. rsc.orgresearchgate.netrsc.org These methods align with the growing demand for sustainable chemical manufacturing and represent a key area for future synthetic exploration.

| Synthetic Route | Key Reagents | Advantages | Potential Application for Target Compound | References |

|---|---|---|---|---|

| Traditional Phosgene Method | Phosgene, Chloroformates, Isocyanates | Well-established, high reactivity | Reaction of N-benzyl-2-(benzylamino)ethan-1-ol with benzyl chloroformate | nih.govresearchgate.net |

| Carbon Dioxide (CO₂) Fixation | CO₂, Amine, Alcohol, Base | Utilizes renewable feedstock, non-toxic, atom economical | Three-component reaction of N-benzyl-2-(benzylamino)ethan-1-ol, CO₂, and an alkylating agent | nih.govrsc.orgnih.gov |

| From Boc-Protected Amines | Boc-Amine, Alcohol, Base (e.g., LiOtBu) | Avoids hazardous reagents and metal catalysts, high efficiency | Adaptation of the methodology using a suitable Boc-protected precursor | rsc.orgresearchgate.netrsc.org |

Exploration of Novel Reactivity and Cascade Transformations for Complex Carbamates

The functional groups present in this compound—the carbamate, the aromatic rings, and the terminal hydroxyl group—offer multiple sites for chemical modification. Future research will likely focus on exploring the novel reactivity of this scaffold to build more complex molecular architectures efficiently.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic molecules, particularly in the pharmaceutical industry. researchgate.netnih.govacs.org Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. researchgate.netacs.org

Integrating the synthesis of this compound into a continuous flow platform is a key direction for enabling its scalable and efficient production. rsc.org For example, CO₂-based carbamate syntheses are particularly well-suited for flow reactors, which allow for precise control over the introduction and pressure of gaseous reagents. nih.govnih.gov Automated synthesis platforms, guided by algorithms and machine learning, can rapidly optimize reaction conditions, minimizing human intervention and accelerating process development. rsc.orgmit.edu Such automated systems could explore a wide range of substrates and conditions to develop a robust and high-yielding flow synthesis of the target compound and its derivatives, making them more accessible for further research and application. researchgate.net

Design of Advanced Materials with Tunable Properties Derived from Carbamate Scaffolds

Carbamates are not only important in bioactive molecules but also serve as building blocks for polymers and advanced materials. acs.orgnih.gov The specific structure of this compound, with its rigid benzyl groups and flexible hydroxyethyl (B10761427) chain, suggests its potential as a monomer or structural modifier in materials science.

Future research could explore the polymerization of this molecule, potentially via the hydroxyl group, to create novel polycarbamates. The presence of the bulky benzyl groups would influence the polymer's physical properties, such as its thermal stability and solubility. The carbamate backbone itself is known to be more rigid than corresponding amino acid building blocks, and the potential for cis/trans isomerism of the amide bond can influence polymer conformation. acs.orgnih.gov By modifying the peripheral functional groups, it may be possible to design advanced materials with tunable properties, such as stimuli-responsive polymers or functional coatings. The inherent stability and hydrogen bonding capabilities of the carbamate linkage are advantageous features for creating structured and durable materials. acs.org

Computational Design and Prediction of New Carbamate Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectral characteristics. acs.orgscirp.org Applying computational methods to this compound can guide and accelerate experimental research.

Density Functional Theory (DFT) calculations can be used to understand the conformational landscape of the molecule, revealing the most stable arrangements and the rotational barriers of the carbamate C-N bond. acs.orgnih.gov This information is crucial for designing molecules that can interact with biological targets or self-assemble into ordered materials. Furthermore, computational models can predict reactivity, identifying which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov This predictive power can be used to design novel cascade reactions or to develop selective functionalization strategies. Alchemical free energy calculations could be employed to predict the binding affinity of derivatives to specific protein targets, guiding the design of new bioactive compounds. nih.gov

| Computational Method | Predicted Property/Application | Relevance to this compound | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms, vibrational spectra | Understanding molecular shape, stability, and predicting reactivity for new transformations | acs.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Binding modes, complex stability, conformational changes over time | Simulating interactions with biological targets (e.g., enzymes) | mdpi.com |

| Alchemical Free Energy Calculations | Relative binding free energy (RBFE) of ligands to a target | Predicting the potential bioactivity of new derivatives to guide synthetic efforts | nih.gov |

| Force Field Methods | Initial conformational searches for large systems | Screening possible conformations before more intensive DFT calculations | nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed to prepare benzyl N-benzyl-N-(2-hydroxyethyl)carbamate?

The compound can be synthesized via carbamate-forming reactions, such as coupling benzyl chloroformate with a secondary amine precursor. For example, in a one-pot synthesis, Ag₂CO₃ and I₂ in CH₂Cl₂ catalyze the reaction between benzyl N-(2-hydroxyethyl)-carbamate and activated intermediates under controlled conditions (e.g., anhydrous, low-temperature environments) to ensure regioselectivity . Key steps include:

- Reagent selection : Use of Ag₂CO₃ to stabilize intermediates.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 amine-to-chloroformate ratio) and reaction time (6–12 hours).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Structural validation typically involves:

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with refinement using SHELXL97 . Example parameters:

| Parameter | Value |

|---|---|

| R factor | 0.041 |

| Cell volume | 1786.10 ų |

| Data/parameter | 14.3 |

Advanced Research Questions

Q. How can crystallographic disorder in benzyl carbamate derivatives be resolved during refinement?

Disorder in the carbamate or benzyl groups (e.g., partial occupancy of substituents) is addressed using SHELXL97:

- Disorder modeling : Split atoms into multiple sites with refined occupancy ratios (e.g., 0.332:0.668 for mixed-formula crystals) .

- Constraints : Apply SIMU and DELU commands to stabilize anisotropic displacement parameters.

- Validation : Check checkCIF/PLATON alerts (e.g., PLAT301 for main residue disorder) .

Q. What strategies mitigate contradictions in NMR and X-ray data for carbamate derivatives?

Conflicting data (e.g., unexpected coupling constants or torsional angles) require:

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamer equilibria).

- DFT calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian at B3LYP/6-31G* level).

- Cross-validation : Use HMBC correlations to confirm through-space interactions (e.g., C6′H₂NCH₂CH₂OH in neomycin derivatives) .

Q. How are reaction conditions optimized for introducing the 2-hydroxyethyl group without side reactions?

Key factors include:

- Solvent polarity : Use CH₂Cl₂ or THF to stabilize intermediates.

- Protecting groups : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers .

- Catalysis : Employ I₂/Ag₂CO₃ for regioselective carbamate formation (yield: 35–53%) .

Methodological Considerations

Q. What computational tools predict the biological activity of benzyl carbamates?

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes).

- QSAR models : Correlate logP values (e.g., 2.1–3.5 for carbamates) with antimicrobial IC₅₀ data .

Q. How are impurities quantified during synthesis?

- HPLC-MS : Monitor reaction progress with C18 columns (acetonitrile/water gradient).

- Limit tests : Detect <0.1% impurities via charged aerosol detection (CAD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.